1-(3,4,5-Trimethoxybenzyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEVYSWOILUFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966502 | |

| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52146-35-7 | |

| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52146-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((3,4,5-Trimethoxyphenyl)methyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052146357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((3,4,5-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323LI0RD6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 1-(3,4,5-Trimethoxybenzyl)piperazine

Executive Summary

This technical guide provides an in-depth analysis of the core physicochemical and basic properties of 1-(3,4,5-Trimethoxybenzyl)piperazine. This molecule is a significant piperazine derivative, recognized both as a key impurity of the anti-anginal drug Trimetazidine and as a compound with its own intrinsic biological activities[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's chemical identity, synthesis, stability, and pharmacological context. Crucially, this guide furnishes detailed, field-proven experimental protocols for the determination of its fundamental basic properties, namely pKa and aqueous solubility, to ensure reproducible and reliable characterization in a laboratory setting.

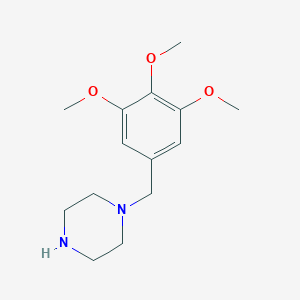

Structural and Chemical Identity

This compound is structurally defined by a piperazine ring attached to a benzyl group, which is substituted with three methoxy groups at the 3, 4, and 5 positions[1]. These structural features, particularly the basic nitrogens of the piperazine moiety and the lipophilic trimethoxybenzyl group, govern its chemical behavior and biological interactions[1][2].

| Identifier | Value | Source(s) |

| IUPAC Name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | [4] |

| Synonyms | N-(3,4,5-Trimethoxybenzyl)piperazine, Trimetazidine Impurity A | [3][4][5] |

| CAS Number | 52146-35-7 | [1][4][6][7] |

| Molecular Formula | C₁₄H₂₂N₂O₃ | [1][4][6] |

| Molecular Weight | 266.34 g/mol (free base) | [4][6][7][8] |

| Appearance | Pale yellow powder | [1] |

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The basicity, solubility, and lipophilicity are foundational parameters for drug design and development.

| Property | Value / Expected Behavior | Comments | Source(s) |

| Basicity (pKa) | Two pKa values expected. Estimated based on piperazine (pKa₁ ≈ 9.7, pKa₂ ≈ 5.4). | The two nitrogen atoms of the piperazine ring are basic centers. Experimental determination is required for an accurate value. | [9] |

| Solubility | Soluble in Ethanol/Water mixtures. The dihydrochloride salt is expected to have higher aqueous solubility. | The free base is likely to have low aqueous solubility. Solubility is enhanced in co-solvent systems. | [1][10] |

| Lipophilicity (LogP) | XLogP3 (Computed): 1.6 | The trimethoxy groups contribute to the compound's lipophilicity, which influences membrane permeability and biological activity. This is a calculated value. | [4][8] |

Basicity (pKa)

The basicity of this compound is conferred by the two nitrogen atoms in the piperazine ring. As a substituted piperazine, it is expected to have two distinct pKa values. For the parent piperazine molecule, these values are approximately 9.73 (pKa₁) and 5.35 (pKa₂) at 298K[9]. The N-benzyl substituent will modulate these values. Understanding the pKa is essential as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane transport, and receptor binding interactions[9]. An experimental protocol for its determination is provided in Section 7.1.

Solubility Profile

Aqueous solubility is a critical determinant of bioavailability and formulation feasibility. While specific quantitative data for the free base is not widely published, its organic structure suggests limited solubility in water. The use of co-solvents, such as an ethanol/water mixture (9:1), has been noted to improve solubility[1]. For many amine-containing compounds, forming a salt, such as the dihydrochloride salt, is a common strategy to significantly increase aqueous solubility[10]. A protocol for determining aqueous solubility is detailed in Section 7.2.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an oily (octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes. The three methoxy groups on the benzyl ring enhance the lipophilicity of the molecule[1][2]. The computed XLogP3 value is 1.6, suggesting a moderate degree of lipophilicity[4][8].

Synthesis and Purification Strategies

The synthesis of this compound is well-documented, with two primary routes being prevalent in research and industrial applications.

Reductive Amination

This is often the preferred method for large-scale synthesis due to its streamlined nature and higher yields[1]. The process involves the condensation of 3,4,5-trimethoxybenzaldehyde with piperazine in the presence of a reducing agent and catalyst.

Caption: Workflow for shake-flask solubility assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1-2 mL) of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4). Causality: Using excess solid ensures that an equilibrium between the undissolved solid and the saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. Causality: Continuous agitation and a sufficient incubation period are necessary to ensure the system reaches thermodynamic equilibrium.

-

Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticulates. Causality: This is a critical step to ensure that only the dissolved compound is measured, preventing overestimation of solubility.

-

Quantification: Prepare a standard calibration curve of the compound in the mobile phase. Dilute the filtered sample appropriately and quantify its concentration using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or µM.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and pharmaceutical sciences. Its fundamental properties—a dibasic nature derived from the piperazine core, moderate lipophilicity enhanced by the trimethoxybenzyl group, and specific solubility characteristics—are critical to its behavior. A thorough understanding and precise experimental determination of these properties, using robust protocols as outlined in this guide, are essential for its application as a research tool, a building block in synthesis, or a reference standard in quality control. [1][2]

References

- This compound | 52146-35-7 | Benchchem.

- Buy this compound | 52146-35-7 - Smolecule. (2023-08-15).

- 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0 - Sigma-Aldrich.

- This compound | LGC Standards.

- 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org. (2005-06-27).

- Synthesis of trimetazidine hydrochloride impurity B by conventional method - JOCPR.

- This compound hydrochloride ≥95% | Sigma-Aldrich.

- 1-(2,4,5-Trimethoxy-benzyl)-piperazine - PubChem.

- What is the chemical structure and properties of 1-(2,4,5-trimethoxy-benzyl)-piperazine?

- 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem.

- 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 - ChemicalBook. (2025-01-27).

- This compound dihydrochloride | 107049-57-0 | IT145544 - Biosynth.

- This compound dihydrochloride | CAS 52146-35-7 | SCBT.

- pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 52146-35-7 [smolecule.com]

- 3. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]

- 4. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. 1-(3,4,5-トリメトキシベンジル)ピペラジン 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-(2,4,5-Trimethoxy-benzyl)-piperazine | C14H22N2O3 | CID 770173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uregina.ca [uregina.ca]

- 10. swgdrug.org [swgdrug.org]

1-(3,4,5-Trimethoxybenzyl)piperazine discovery and history

An In-Depth Technical Guide to 1-(3,4,5-Trimethoxybenzyl)piperazine: From Discovery to Modern Applications

Abstract

This compound is a piperazine derivative of significant interest in medicinal chemistry and pharmaceutical sciences.[1][2] While historically recognized primarily as a process impurity and positional isomer of the anti-anginal drug Trimetazidine, recent investigations have unveiled its own distinct pharmacological profile, including antiarrhythmic and analgesic properties.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound. We delve into detailed synthesis protocols, compare methodologies, and explore its mechanism of action, particularly its role as an N-type calcium channel inhibitor. This document serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the study of piperazine-based compounds and related therapeutic areas.

Introduction and Historical Context

The piperazine nucleus is a privileged scaffold in drug discovery, forming the core of numerous clinically significant drugs with a wide range of biological activities.[3] The discovery and development of this compound are intrinsically linked to its more famous positional isomer, Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine). Trimetazidine was developed as a coronary vasodilator and anti-anginal agent that optimizes myocardial energy metabolism.[4][5][6]

This compound, with the chemical formula C₁₄H₂₂N₂O₃, initially emerged as an impurity in the synthesis of Trimetazidine.[7] Its characterization was crucial for the quality control and regulatory approval of Trimetazidine, driving the need for its isolated synthesis and analytical standardization.[7][8] However, beyond its status as an impurity, the unique 3,4,5-trimethoxy substitution pattern on the benzyl ring prompted further investigation into its own bioactivity, revealing a pharmacological profile distinct from its 2,3,4-isomer.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two well-established chemical routes: nucleophilic substitution and reductive amination. The choice of method often depends on the desired scale, yield, purity requirements, and available starting materials.

Method 1: Nucleophilic Substitution

This classical approach involves the direct condensation of a 3,4,5-trimethoxybenzyl halide with piperazine. The reaction proceeds via an SN2 mechanism where the secondary amine of the piperazine ring acts as a nucleophile, displacing the halide from the benzyl group.

-

Reactant Preparation: In a round-bottom flask, dissolve anhydrous piperazine (2.0 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Addition of Benzyl Halide: To the stirred solution, add 3,4,5-trimethoxybenzyl chloride (1.0 equivalent) dropwise at room temperature. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often included to neutralize the hydrochloric acid byproduct formed during the reaction.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture and filter to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is then purified using column chromatography on silica gel or by recrystallization to yield this compound as a pale yellow powder.[2]

Method 2: Reductive Amination

Reductive amination offers a more streamlined and often higher-yielding alternative.[1] This method involves the condensation of 3,4,5-trimethoxybenzaldehyde with piperazine to form an intermediate iminium ion, which is then immediately reduced in situ to the final amine product.

-

Reactant Preparation: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) and piperazine (1.5 equivalents) in a polar solvent such as methanol or ethanol in a hydrogenation reactor.[1]

-

Catalyst Addition: Add a catalytic amount of a reducing agent catalyst, typically 5% Palladium on Carbon (Pd/C) or Raney Nickel.[1]

-

Hydrogenation: Seal the reactor, purge with nitrogen and then hydrogen gas, and pressurize with hydrogen to the desired pressure (e.g., 10 bar). Heat the mixture to 50-70°C.[6]

-

Reaction Monitoring: Maintain the reaction under these conditions for several hours until hydrogen uptake ceases, indicating reaction completion.

-

Work-up and Isolation: Cool the reaction vessel, vent the hydrogen gas, and filter the mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be purified by standard techniques if necessary, although this method often produces a product of high purity directly.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route is a critical decision in process chemistry, balancing efficiency with practical considerations.

| Feature | Nucleophilic Substitution | Reductive Amination |

| Starting Materials | 3,4,5-trimethoxybenzyl chloride, piperazine | 3,4,5-trimethoxybenzaldehyde, piperazine |

| Key Reagents | DIPEA (base) | H₂, Pd/C or Raney Ni (catalyst) |

| Typical Yield | Moderate (~40-50%)[1] | High (~65-75%)[1] |

| Purity | Moderate (requires extensive purification) | High (often requires minimal purification) |

| Advantages | Utilizes readily available starting materials. | Higher yields, fewer side reactions, suitable for large-scale production.[1] |

| Limitations | Requires hazardous benzyl halides, labor-intensive purification.[1] | Requires specialized hydrogenation equipment. |

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is essential for its application in research and development.

| Property | Value |

| IUPAC Name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine[9] |

| CAS Number | 52146-35-7[7][9][10] |

| Molecular Formula | C₁₄H₂₂N₂O₃[1][7][9][10] |

| Molecular Weight | 266.34 g/mol [7][9][10] |

| Appearance | Pale yellow powder[1] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and THF. |

Pharmacological Profile and Mechanism of Action

While initially studied as an impurity, this compound has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development.[2]

Key Biological Activities

-

N-type Calcium Channel Inhibition: The most significant reported activity is its function as an N-type calcium channel inhibitor.[2] These channels are critical for neurotransmitter release at synapses and play a key role in pain signaling pathways.[2]

-

Analgesic Effects: Stemming from its calcium channel blocking activity, the compound has shown anti-hyperalgesic effects, particularly in models of neuropathic pain.[2]

-

Antiarrhythmic Properties: It has also demonstrated efficacy in preclinical models of cardiac arrhythmia.[2]

Proposed Mechanism of Action in Pain Signaling

The analgesic properties of this compound are believed to be mediated by its inhibition of N-type calcium channels in nociceptive neurons.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 52146-35-7 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2,3,4-三甲氧基苄基)哌嗪二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation - Google Patents [patents.google.com]

- 7. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

Spectroscopic Data for 1-(3,4,5-Trimethoxybenzyl)piperazine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1-(3,4,5-Trimethoxybenzyl)piperazine, a key intermediate and reference standard in pharmaceutical research. As an impurity of the anti-anginal drug Trimetazidine, its unambiguous identification is critical for quality control and regulatory compliance.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required for the comprehensive characterization of this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Rationale

This compound (CAS: 52146-35-7) possesses a distinct molecular architecture comprising a piperazine ring N-substituted with a 3,4,5-trimethoxybenzyl group.[3] This structure, with its unique combination of an aromatic ring, methoxy groups, a benzylic methylene bridge, and a saturated heterocyclic amine, gives rise to a characteristic spectroscopic fingerprint. Each analytical technique interrogates the molecule from a different perspective, and their combined data provides a self-validating system for structural confirmation.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing the number and connectivity of distinct proton and carbon environments.

-

IR Spectroscopy identifies the specific functional groups present by probing their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides structural clues through controlled fragmentation of the molecule.

The molecular formula is C₁₄H₂₂N₂O₃, corresponding to an average molecular weight of 266.34 g/mol .[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled detail about the molecular skeleton.[5] For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. The following table outlines the predicted ¹H NMR data in a common deuterated solvent like Chloroform-d (CDCl₃).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.45 | Singlet (s) | 2H | Ar-H | The two protons on the aromatic ring are chemically equivalent due to symmetrical substitution, resulting in a singlet. Their position in a highly electron-rich (due to three OMe groups) ring shifts them upfield. |

| ~ 3.84 | Singlet (s) | 9H | Ar-(OCH₃ )₃ | The nine protons of the three methoxy groups are equivalent and appear as a strong singlet. A chemical shift around 3.8 ppm is characteristic for methoxy protons attached to an aromatic ring.[4] |

| ~ 3.45 | Singlet (s) | 2H | Ar-CH₂ -N | The benzylic protons adjacent to the nitrogen atom are deshielded and appear as a singlet. |

| ~ 2.85 | Triplet (t) | 4H | -N-CH₂ -CH₂-NH- | Protons on the piperazine ring adjacent to the secondary amine. The signal is typically a triplet due to coupling with the neighboring CH₂ group. |

| ~ 2.45 | Triplet (t) | 4H | Ar-CH₂-N-CH₂ - | Protons on the piperazine ring adjacent to the benzylic nitrogen. This environment is distinct from the other piperazine protons, resulting in a separate signal. |

| ~ 1.70 | Broad Singlet (br s) | 1H | N-H | The proton on the secondary amine often appears as a broad singlet and its chemical shift can be variable and concentration-dependent. It may exchange with trace water in the solvent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 153.5 | C -OMe (C3, C5) | Aromatic carbons directly attached to electron-donating methoxy groups are significantly deshielded. |

| ~ 137.0 | C -OMe (C4) | The para-carbon bearing a methoxy group. |

| ~ 133.0 | Ar-C -CH₂ (C1) | The quaternary aromatic carbon attached to the benzylic group. |

| ~ 105.5 | Ar-C H (C2, C6) | Aromatic carbons bearing hydrogen atoms, shifted upfield due to the ortho/para directing effects of OMe. |

| ~ 63.0 | Ar-C H₂-N | The benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring. |

| ~ 61.0 | Ar-OC H₃ (p-OMe) | The carbon of the para-methoxy group. |

| ~ 56.5 | Ar-OC H₃ (m-OMe) | Carbons of the two equivalent meta-methoxy groups. |

| ~ 54.0 | Piperazine C H₂ | Piperazine carbons adjacent to the benzylic nitrogen. |

| ~ 46.0 | Piperazine C H₂ | Piperazine carbons adjacent to the secondary amine. |

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and data quality.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The vibrational frequencies of specific bonds are sensitive to their environment, providing a characteristic fingerprint. For piperazine and its derivatives, key vibrational modes are well-documented.[6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3250 | N-H Stretch | Secondary Amine (Piperazine) | Medium |

| 3050 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Weak |

| 2950 - 2800 | C-H Stretch (sp³) | Aliphatic C-H (CH₂, CH₃) | Strong |

| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium |

| 1510 - 1490 | C=C Stretch | Aromatic Ring | Medium |

| 1250 - 1230 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) | Strong |

| 1130 - 1120 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) | Strong |

| 1190 - 1100 | C-N Stretch | Aliphatic Amine | Medium |

| 850 - 830 | C-H Bend (Out-of-plane) | 1,2,3,5-tetrasubstituted benzene | Strong |

Experimental Protocol: FTIR Analysis

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Scan: Place the KBr pellet holder (without the sample pellet) in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Label the significant peaks and correlate them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.[5] Electrospray Ionization (ESI), a soft ionization technique, is ideal for confirming the molecular weight, while Electron Ionization (EI) induces more extensive fragmentation, revealing the core structural components.

Predicted Mass Spectrum Data (ESI and EI)

-

Molecular Formula: C₁₄H₂₂N₂O₃

-

Monoisotopic Mass: 266.16 Da

-

Electrospray Ionization (ESI-MS): This technique is expected to show a prominent protonated molecular ion.

-

[M+H]⁺: m/z 267.17

-

-

Electron Ionization (EI-MS): This technique will show the molecular ion and characteristic fragment ions.

-

Molecular Ion (M⁺): m/z 266

-

Key Fragments: The most probable cleavage is the benzylic C-N bond, which is the weakest bond. This fragmentation pathway is highly diagnostic for this class of compounds.

-

| m/z (charge/mass ratio) | Ion | Fragment Lost | Rationale |

| 266 | [C₁₄H₂₂N₂O₃]⁺ | - | Molecular Ion (M⁺) |

| 181 (Base Peak) | [C₁₀H₁₃O₃]⁺ | •C₄H₉N₂ (Piperazinyl) | Benzylic Cleavage: Formation of the highly stable 3,4,5-trimethoxybenzyl cation (or its tropylium ion equivalent). This is expected to be the most abundant fragment ion (the base peak). |

| 85 | [C₄H₉N₂]⁺ | •C₁₀H₁₃O₃ | Piperazinyl fragment resulting from benzylic cleavage. |

| 56 | [C₃H₆N]⁺ | - | A common fragment from the cleavage of the piperazine ring itself. |

Experimental Protocol: LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Chromatography (Optional but Recommended): Inject the sample into an HPLC system (e.g., using a C18 column) to ensure purity before the sample enters the mass spectrometer.

-

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 50-500.

-

Data Interpretation: Identify the [M+H]⁺ peak to confirm the molecular weight.

Sources

- 1. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

Physical and chemical characteristics of 1-(3,4,5-Trimethoxybenzyl)piperazine

An In-depth Technical Guide to 1-(3,4,5-Trimethoxybenzyl)piperazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural identity, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it explores its chemical reactivity and pharmacological context, offering insights grounded in established scientific data. The guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure reproducibility and trustworthiness in a research setting.

Introduction

This compound is a disubstituted piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development. Structurally, it features a piperazine ring attached to a benzyl group, which is symmetrically substituted with three methoxy groups at the 3, 4, and 5 positions. This substitution pattern is crucial, as it enhances the molecule's lipophilicity and modulates its biological activity.[1][2] The compound is recognized both as a versatile synthetic building block and as a known impurity of Trimetazidine, a widely used anti-anginal drug.[3] This dual identity necessitates a thorough understanding of its properties for quality control in pharmaceutical manufacturing and for its exploration as a potential therapeutic agent in its own right. This guide synthesizes critical data to serve as a foundational resource for laboratory applications and further research.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental for its application in research and development. These parameters influence everything from reaction kinetics and purification strategies to formulation and bioavailability.

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 52146-35-7 | [1][2][3][4] |

| IUPAC Name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | [2][5] |

| Molecular Formula | C₁₄H₂₂N₂O₃ | [1][2][3][5] |

| Molecular Weight | 266.34 g/mol | [2][3][5] |

| Synonyms | N-(3,4,5-Trimethoxybenzyl)piperazine, Trimetazidine Impurity A | [2][3][5] |

| InChI Key | OVEVYSWOILUFMF-UHFFFAOYSA-N | [1][2] |

Chemical Structure

The structural arrangement of the trimethoxybenzyl moiety and the piperazine ring dictates the molecule's chemical behavior and biological interactions.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and solubility are critical for handling, storage, and experimental design.

| Property | Value/Description | Source(s) |

| Appearance | Pale yellow powder | [1] |

| Form | Solid / Powder | [4] |

| Solubility | Soluble in methanol. The dihydrochloride salt is very soluble in water and soluble in methanol. | [6] |

| Storage Class | Combustible Solid (Class 11) | [4][7] |

The presence of the three electron-donating methoxy groups increases the compound's lipophilicity, a key factor influencing its ability to cross biological membranes.[1][2] The basic nitrogen atoms of the piperazine ring allow for the formation of salts, such as the dihydrochloride salt, which typically exhibit greater aqueous solubility.[4][8]

Synthesis and Purification

The synthesis of this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis Route 1: Nucleophilic Substitution

This is a common and direct approach involving the reaction between a benzyl halide and piperazine.

-

Principle : This reaction is a standard SN2 nucleophilic substitution. The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 3,4,5-trimethoxybenzyl chloride. An excess of piperazine can be used to act as both reactant and base, but the use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is more efficient for neutralizing the hydrochloric acid byproduct and preventing the formation of the disubstituted byproduct.[1]

-

Protocol :

-

Dissolve piperazine (1.2 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents) in a polar aprotic solvent such as acetonitrile or DMF.

-

To this stirring suspension, add a solution of 3,4,5-trimethoxybenzyl chloride (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 50°C) and monitor its progress by Thin-Layer Chromatography (TLC) using a mobile phase like hexane:ethyl acetate (1:2).[1]

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product is then subjected to purification.

-

Synthesis Route 2: Reductive Amination

This alternative route offers a streamlined process starting from the corresponding aldehyde.

-

Principle : This method involves the condensation of 3,4,5-trimethoxybenzaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the final amine product. Common reducing agents include hydrogen gas with a catalyst (e.g., Palladium on carbon, Pd/C) or hydride reagents like sodium triacetoxyborohydride.[1]

-

Protocol :

-

Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) and piperazine (1.1 equivalents) in a suitable polar solvent like methanol or ethanol.[1]

-

Introduce a catalyst, such as 10% Pd/C.

-

Pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent to yield the crude product.

-

Caption: Workflow for synthesis via reductive amination.

Purification

Achieving high purity (>98%) is critical for analytical and pharmaceutical applications.

-

Recrystallization : This is an effective method for purifying the final product. A common solvent system is an ethanol/water mixture. The crude product is dissolved in hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[1]

-

Silica Gel Chromatography : For removing closely related impurities, column chromatography is the method of choice. A gradient of ethyl acetate in hexane is typically used to elute the product from the silica gel column.[1]

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is required to unambiguously confirm the structure and assess the purity of this compound.

Analytical Workflow

The following workflow represents a self-validating system for the characterization of the synthesized compound.

Caption: A self-validating workflow for compound characterization.

Expected Spectroscopic Data

The table below summarizes the expected data from key analytical techniques.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~6.5 ppm (s, 2H) : Aromatic protons. δ ~3.8 ppm (s, 9H) : Methoxy protons (3 equivalent groups).[1] δ ~3.4 ppm (s, 2H) : Benzylic CH₂ protons. δ ~2.8 ppm (t, 4H) : Piperazine CH₂ protons adjacent to substituted N. δ ~2.4 ppm (t, 4H) : Piperazine CH₂ protons adjacent to NH. δ ~1.9 ppm (s, 1H) : Piperazine NH proton. | The singlet for aromatic protons is due to the symmetrical substitution. The nine methoxy protons are chemically equivalent. The signals for the piperazine ring appear as triplets due to coupling with adjacent CH₂ groups. |

| ¹³C NMR | δ ~153 ppm : Aromatic carbons attached to methoxy groups. δ ~136 ppm : Quaternary aromatic carbon. δ ~105 ppm : Aromatic C-H carbons. δ ~63 ppm : Benzylic carbon. δ ~60 ppm : Methoxy carbons. δ ~54 ppm : Piperazine carbons adjacent to substituted N. δ ~46 ppm : Piperazine carbons adjacent to NH. | The chemical shifts are characteristic for the respective carbon environments. The symmetry of the aromatic ring simplifies the spectrum. |

| Mass Spec. (LC-MS) | m/z ~267.1 [M+H]⁺ : Molecular ion peak (protonated). | Confirms the molecular weight of the compound (266.34 g/mol ).[1] |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch) : Secondary amine of piperazine. ~2950-2800 (C-H stretch) : Aliphatic and methoxy C-H. ~1600, 1580, 1475 (C=C stretch) : Aromatic ring.[9] ~1250-1000 (C-O stretch) : Ether linkages of methoxy groups.[9] ~1350-1000 (C-N stretch) : Amine C-N bonds.[9] | Each peak corresponds to the vibrational frequency of specific functional groups present in the molecule, providing a structural fingerprint. |

Chemical Reactivity and Potential Applications

This compound possesses several reactive sites that allow it to serve as a versatile intermediate for synthesizing more complex molecules.[1]

-

Reactions at the Piperazine Nitrogen : The secondary amine is nucleophilic and can undergo various reactions, including acylation with acid chlorides to form amides, or further alkylation to create quaternary ammonium salts.[2]

-

Aromatic Ring Reactions : The electron-rich nature of the trimethoxy-substituted benzene ring makes it susceptible to electrophilic substitution, although the conditions must be carefully controlled to avoid side reactions.

-

Oxidation/Reduction : The compound can be oxidized to form corresponding quinones or reduced to yield amines under specific conditions.[1]

In the field of drug development, this compound is not only studied as a process-related impurity but also for its intrinsic biological activities. Research indicates that it exhibits properties such as:

-

Calcium Channel Inhibition : It acts as an N-type calcium channel inhibitor, a mechanism relevant for pain management.[2]

-

Antiarrhythmic and Analgesic Effects : Studies have shown its potential effectiveness in models of cardiac arrhythmia and neuropathic pain.[2]

-

Cardioprotective Potential : Some research suggests it may protect against oxidative stress and improve myocardial metabolism.[1]

Conclusion

This compound is a well-defined chemical entity with significant relevance in pharmaceutical science. Its synthesis is achievable through robust and scalable methods like nucleophilic substitution and reductive amination. A comprehensive suite of analytical techniques, including NMR, MS, and IR spectroscopy, provides a reliable framework for its structural confirmation and purity assessment. The chemical reactivity inherent in its structure makes it a valuable precursor for the synthesis of diverse molecular libraries. While often viewed through the lens of being a Trimetazidine impurity, its own demonstrated biological activities warrant further investigation, positioning it as a compound of interest for future drug discovery and development programs.

References

- Benchchem. (n.d.). This compound | 52146-35-7.

- Smolecule. (2023, August 15). Buy this compound | 52146-35-7.

- Biosynth. (n.d.). This compound dihydrochloride | 107049-57-0.

- ChemicalBook. (2025, January 27). 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7.

- Sigma-Aldrich. (n.d.). This compound hydrochloride ≥95%.

- PubChem. (n.d.). 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095.

- SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method.

- Sigma-Aldrich. (n.d.). 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97%.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 52146-35-7 [smolecule.com]

- 3. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]

- 4. 1-(3,4,5-トリメトキシベンジル)ピペラジン 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. swgdrug.org [swgdrug.org]

- 7. 1-(2,3,4-三甲氧基苄基)哌嗪二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. biosynth.com [biosynth.com]

- 9. jocpr.com [jocpr.com]

The Versatile Scaffold: A Technical Guide to 1-(3,4,5-Trimethoxybenzyl)piperazine in Synthetic Chemistry

Abstract

This technical guide provides an in-depth exploration of 1-(3,4,5-trimethoxybenzyl)piperazine, a pivotal building block in modern medicinal chemistry. We delve into its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven synthetic protocols. We will explore the causality behind experimental choices, providing a robust, self-validating system for its use in the laboratory.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of clinically approved drugs targeting a wide array of biological pathways.[1] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular libraries, and their basicity enhances aqueous solubility, a crucial pharmacokinetic parameter.[1] The this compound molecule leverages this versatile core, incorporating a trimethoxybenzyl group that is itself a key pharmacophore found in several bioactive compounds. The three methoxy groups enhance lipophilicity and can participate in key binding interactions with biological targets.[2][3] This guide will illuminate the synthetic pathways originating from this valuable building block.

Physicochemical Properties and Synthesis of the Core Scaffold

Before its application as a synthetic intermediate, a thorough understanding of the synthesis and properties of this compound is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂O₃ | [2] |

| Molecular Weight | 266.34 g/mol | [4] |

| CAS Number | 52146-35-7 | [4] |

| Appearance | Pale yellow powder | [2] |

Synthesis of this compound

There are two primary, industrially relevant methods for the synthesis of this building block: Nucleophilic Substitution and Reductive Amination. The choice between these routes often depends on the scale of the synthesis, availability of starting materials, and desired purity profile.

This method involves the reaction of 3,4,5-trimethoxybenzyl chloride with an excess of piperazine. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct without competing in the primary reaction.[2]

-

Causality of Experimental Choices:

-

Excess Piperazine: Minimizes the formation of the di-substituted byproduct, 1,4-bis(3,4,5-trimethoxybenzyl)piperazine.

-

DIPEA as a Base: Its steric hindrance prevents it from acting as a nucleophile, thus not competing with the piperazine. It effectively scavenges the HCl generated.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used to facilitate the SN2 reaction.

-

Experimental Protocol 1: Synthesis via Nucleophilic Substitution

-

To a stirred solution of piperazine (4.0 eq.) in anhydrous acetonitrile (10 mL/g of benzyl chloride), add diisopropylethylamine (DIPEA) (1.5 eq.).

-

Slowly add a solution of 3,4,5-trimethoxybenzyl chloride (1.0 eq.) in anhydrous acetonitrile at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the piperazine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield this compound.

A more streamlined approach, reductive amination, involves the condensation of 3,4,5-trimethoxybenzaldehyde with piperazine to form an iminium ion intermediate, which is then reduced in situ. This method often provides higher yields and purity.[2]

-

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively dissolve the reactants.

-

Catalytic Acetic Acid: A small amount of acetic acid can catalyze the formation of the iminium ion, accelerating the reaction.

-

Experimental Protocol 2: Synthesis via Reductive Amination

-

Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq.) and piperazine (1.2 eq.) in anhydrous dichloromethane (15 mL/g of aldehyde).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Application as a Synthetic Building Block

The true utility of this compound lies in the reactivity of its secondary amine, which serves as a nucleophilic handle for further elaboration. This allows for its incorporation into a wide range of molecular architectures.

Synthesis of N-Type Calcium Channel Blockers

A notable application of this building block is in the synthesis of potent and selective N-type calcium channel (Caᵥ2.2) inhibitors, which are promising therapeutic agents for the treatment of chronic pain.[5] The 3,4,5-trimethoxybenzyl moiety is a key feature in several series of these inhibitors.[5][6]

The synthetic strategy typically involves the N-alkylation of this compound with a suitable alkyl halide.

Caption: Synthetic pathway to N-type calcium channel blockers.

Experimental Protocol 3: N-Alkylation for Calcium Channel Blockers

This protocol is adapted from general N-alkylation procedures for piperazine derivatives.[7][8]

-

To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF) (10 mL/g), add anhydrous potassium carbonate (2.5 eq.).

-

Add the desired alkyl halide (e.g., 1-bromo-6,6-bis(4-fluorophenyl)hexane) (1.1 eq.) to the suspension.

-

Heat the reaction mixture to 80°C and stir overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the final compound, such as 1-(6,6-bis(4-fluorophenyl)hexyl)-4-(3,4,5-trimethoxybenzyl)piperazine.[5]

Synthesis of Antimicrobial and Antifungal Agents

The piperazine scaffold is also integral to the development of novel antimicrobial and antifungal agents.[9][10] While direct examples starting from this compound are less common in the literature, the synthesis of closely related analogues provides a clear blueprint for derivatization via N-acylation.

The following workflow illustrates the synthesis of N-acyl derivatives, which have shown promise as antimicrobial agents.[9]

Caption: N-acylation for potential antimicrobial agents.

Experimental Protocol 4: N-Acylation for Bioactive Amides

This protocol is based on the synthesis of related trimethoxyphenyl piperazine derivatives.[9]

-

Dissolve this compound (1.0 eq.) in dry dichloromethane (DCM) (15 mL/g).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.2 eq.) to the solution.

-

Slowly add the desired aromatic acid chloride (1.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Table 2: Representative Data for N-Acyl Piperazine Derivatives

| Aromatic Acid Chloride | Product | Biological Activity | Reference |

| 4-Chlorobenzoyl chloride | (4-(4-Chlorobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | Moderate antibacterial activity | [9] |

| 3-Nitrobenzoyl chloride | (4-(3-Nitrobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | Good antifungal activity | [9] |

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the nucleophilic nature of the secondary amine on the piperazine ring provide a reliable entry point into a diverse chemical space. The successful application of this scaffold in the development of N-type calcium channel blockers for pain management is a testament to its potential.[5] Furthermore, the established reactivity patterns for N-alkylation and N-acylation open avenues for its use in creating novel candidates for antimicrobial, antifungal, and potentially anticancer therapies. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

-

Der Pharma Chemica. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]

-

ResearchGate. (2018, October 30). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from [Link]

-

Pajouhesh, H., et al. (2012). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. PubMed. [Link]

-

ResearchGate. (2017, January 20). Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Retrieved from [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). Synthesis Methods of Calcium Channel Blockers: A Review. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. [Link]

-

PubMed Central. (n.d.). N-Sulfonylphenoxazines as neuronal calcium ion channel blockers. Retrieved from [Link]

Sources

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 52146-35-7 [smolecule.com]

- 4. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]

- 5. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

Solubility and stability of 1-(3,4,5-Trimethoxybenzyl)piperazine in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 1-(3,4,5-Trimethoxybenzyl)piperazine

Abstract

This technical guide provides a comprehensive examination of the solubility and stability characteristics of this compound, a key chemical intermediate and a known impurity of the pharmaceutical agent Trimetazidine[1][2][3]. Tailored for researchers, scientists, and drug development professionals, this document outlines the theoretical basis for the compound's physicochemical behavior, grounded in its molecular structure. It further details robust, step-by-step experimental protocols for systematically determining its solubility in a range of pharmaceutically relevant solvents and for assessing its stability under forced degradation conditions as mandated by regulatory bodies. The methodologies are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity. All quantitative data is presented in clear, comparative tables, and key experimental workflows are visualized using diagrams to enhance comprehension and practical application in a laboratory setting.

Introduction: Compound Overview

This compound (CAS No. 52146-35-7) is a piperazine derivative characterized by a piperazine ring linked to a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions[1]. Its molecular structure, featuring both a lipophilic trimethoxybenzyl moiety and a basic piperazine ring, suggests a complex solubility profile and dictates its potential degradation pathways. The presence of the three methoxy groups is known to enhance lipophilicity and can influence biological activity[1][4]. As an impurity of Trimetazidine, an anti-ischemic drug, understanding its behavior in various solvents and under stress is critical for the development of stable pharmaceutical formulations and robust analytical methods[1][2]. This guide provides the foundational knowledge and practical methodologies required to thoroughly characterize this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | PubChem[5] |

| CAS Number | 52146-35-7 | PubChem[5] |

| Molecular Formula | C₁₄H₂₂N₂O₃ | PubChem[5] |

| Molecular Weight | 266.34 g/mol | PubChem[5] |

| Appearance | Pale yellow powder (typical) | Benchchem[1] |

Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) or related compound is a critical parameter that influences its bioavailability, formulation design, and purification processes[6]. The structure of this compound—containing two basic nitrogen atoms in the piperazine ring—predicts that its aqueous solubility will be highly pH-dependent. The compound is expected to be more soluble in acidic conditions where the nitrogen atoms are protonated. Conversely, the bulky, non-polar trimethoxybenzyl group suggests good solubility in various organic solvents.

Causality Behind Experimental Design: The Shake-Flask Method

To quantitatively determine solubility, the saturation shake-flask method is the gold standard, recognized for its reliability and accuracy[7]. This method involves agitating an excess of the solid compound in the chosen solvent until equilibrium is achieved. The resulting saturated solution is then filtered and analyzed, typically by High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound. HPLC is preferred over methods like UV spectrophotometry because it can distinguish the parent compound from any potential impurities or degradants, ensuring the accuracy of the solubility measurement[7]. The selection of solvents is based on their relevance in pharmaceutical processing, covering a range of polarities and protic/aprotic characteristics.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in various solvents.

-

Preparation: Add an excess amount of the compound (e.g., ~20 mg) to a series of 5 mL glass vials.

-

Solvent Addition: Add 2 mL of each selected solvent (see Table 2) to the respective vials. The pH of aqueous buffers should be verified before and after the experiment[7][8].

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. For poorly soluble compounds, this time may be extended to 48 or 72 hours[7].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit sedimentation of the undissolved solid.

-

Sample Collection & Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining solid particles. Discard the first 0.5 mL of the filtrate to prevent errors from potential filter sorption[7].

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method (as described in Section 4.0) to determine the concentration.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Illustrative Solubility Data

Disclaimer: The following data are illustrative examples based on the physicochemical properties of the molecule and are intended to guide researchers. Actual experimental results may vary.

Table 2: Illustrative Solubility of this compound at 25 °C

| Solvent System | Type | Expected Solubility (mg/mL) | Qualitative Classification |

| 0.1 M HCl (pH 1.2) | Aqueous | > 50 | Very Soluble |

| Acetate Buffer (pH 4.5) | Aqueous | ~15 | Soluble |

| Phosphate Buffer (pH 6.8) | Aqueous | < 1 | Sparingly Soluble |

| Water | Aqueous | < 0.5 | Slightly Soluble |

| Methanol | Polar Protic Organic | ~30 | Freely Soluble |

| Ethanol | Polar Protic Organic | ~20 | Soluble |

| Acetonitrile | Polar Aprotic Organic | ~5 | Soluble |

| Acetone | Polar Aprotic Organic | ~8 | Soluble |

| Chloroform | Non-polar Organic | ~40 | Freely Soluble |

| Hexane | Non-polar Organic | < 0.1 | Insoluble |

Stability Profile and Forced Degradation

Forced degradation, or stress testing, is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods[9][10]. These studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation[11]. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions[9].

Scientific Rationale for Stress Conditions

The structure of this compound is susceptible to several degradation mechanisms:

-

Hydrolysis: The ether linkages of the methoxy groups and the piperazine ring are generally stable to hydrolysis, but extreme pH and heat could force degradation.

-

Oxidation: The benzylic carbon-hydrogen bond is a potential site for oxidation. The electron-rich trimethoxy-substituted benzene ring is also susceptible to oxidative degradation.

-

Thermolysis: High temperatures can induce cleavage of chemical bonds, leading to decomposition.

-

Photolysis: Exposure to UV or visible light can provide the energy needed to initiate photochemical degradation reactions.

Experimental Protocol: Forced Degradation Study

This protocol details the conditions for a comprehensive forced degradation study. A control sample (dissolved in a neutral solvent and protected from light) should be analyzed alongside all stressed samples.

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a concentration of ~1 mg/mL. Heat at 60 °C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis[9].

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to ~1 mg/mL. Heat at 60 °C for 24 hours. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis[9].

-

Oxidative Degradation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to ~1 mg/mL. Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours. Monitor the reaction and quench if necessary before dilution and analysis.

-

Thermal Degradation: Expose the solid powder to dry heat at 80 °C for 48 hours. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose the solid powder and a solution (~1 mg/mL in 50:50 acetonitrile:water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Illustrative Stability Data

Disclaimer: The following data are illustrative examples based on the chemical structure and are intended to guide researchers. Actual experimental results may vary.

Table 3: Illustrative Forced Degradation Results

| Stress Condition | Time | % Assay of Parent Compound | % Degradation | Observations |

| Control (Unstressed) | 48h | 99.8 | < 0.2 | No significant degradation. |

| 0.1 M HCl | 24h | 94.5 | 5.5 | Minor degradation, one primary degradant peak observed. |

| 0.1 M NaOH | 24h | 98.2 | 1.8 | Very stable under basic conditions. |

| 3% H₂O₂ | 24h | 85.1 | 14.9 | Significant degradation, multiple oxidative degradant peaks. |

| Thermal (80 °C) | 48h | 99.1 | 0.9 | Highly stable to dry heat. |

| Photolytic (ICH Q1B) | - | 96.3 | 3.7 | Moderate light sensitivity, one major photolytic degradant. |

Recommended Analytical Methodology

A validated stability-indicating assay method (SIAM) is required to accurately quantify the parent compound and separate it from all potential process impurities and degradation products[12][13]. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique for this purpose[10][14].

Table 4: Recommended Starting HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures protonation of the piperazine nitrogens for good peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |

| Gradient | Start at 10% B, ramp to 90% B over 20 min | A gradient elution is necessary to elute both the polar degradants and the more lipophilic parent compound in a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 270 nm | Based on the UV absorbance of the trimethoxybenzyl chromophore. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | Standard injection volume. |

Conclusion

This guide establishes a comprehensive framework for characterizing the solubility and stability of this compound. The compound is predicted to exhibit pH-dependent aqueous solubility, being significantly more soluble in acidic media, and shows good solubility in a range of organic solvents. Its primary stability liability appears to be oxidative degradation, with moderate sensitivity to acidic and photolytic stress. The detailed protocols for solubility determination via the shake-flask method and stability assessment through forced degradation provide researchers with a robust starting point for experimental work. The recommended HPLC method serves as a foundation for developing a fully validated, stability-indicating analytical procedure. This information is crucial for guiding formulation development, defining stable storage conditions, and ensuring the quality and safety of any related pharmaceutical products.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Drug Solubility Testing. Eurolab. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

-

Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

-

1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3. PubChem. [Link]

-

Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. [Link]

-

1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

-

1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

-

Analytical Methods for the Simultaneous Detection of Piperazines and Their Congeners. RSC Publishing. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]

-

Stability Indicating Assay Method. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Solid liquid solubility of piperazine. SINTEF. [Link]

-

Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development. [Link]

-

Stability-Indicating UV-HPLC Approaches to Estimate Trimetazidine Dihydrochloride in Extended Release Capsule Formulations. Journal of Pharmaceutical Research International. [Link]

-

Stability indicating HPTLC determination of Trimetazidine as bulk drug and in pharmaceutical formulations. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. Buy this compound | 52146-35-7 [smolecule.com]

- 5. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. biomedres.us [biomedres.us]

- 11. biopharminternational.com [biopharminternational.com]

- 12. ijcrt.org [ijcrt.org]

- 13. ijsdr.org [ijsdr.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(3,4,5-Trimethoxybenzyl)piperazine for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

1-(3,4,5-Trimethoxybenzyl)piperazine, with the CAS Number 31340-34-2, is a piperazine derivative of significant interest in the fields of medicinal chemistry and drug development.[1] Structurally, it features a piperazine ring attached to a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions. This substitution pattern not only influences its physicochemical properties but also imparts a range of biological activities, making it a valuable scaffold and building block for the synthesis of more complex molecules.[1] Notably, it is recognized as a key impurity of the anti-anginal drug Trimetazidine, which has driven the development of robust analytical methods for its detection and characterization.[2] Beyond its role as an impurity, its structural similarity to known pharmacologically active agents has positioned it as a valuable tool for researchers exploring new therapeutic avenues.

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, safe handling, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers, catering to both research and development and larger-scale needs. The compound is typically offered in various purities, with prices varying accordingly. When selecting a supplier, it is crucial to consider not only the cost but also the provided documentation, such as the Certificate of Analysis (CoA), which should include details on purity, identity confirmation, and residual solvents.

Below is a comparative table of prominent suppliers, highlighting typical purities and forms available.

| Supplier | Product Name | CAS Number | Typical Purity | Form |

| Sigma-Aldrich | This compound hydrochloride | 52146-35-7 | ≥95% | Powder |

| Benchchem | This compound | 52146-35-7 | >98% (recrystallized) | Pale yellow powder |

| Manchester Organics | This compound hydrochloride | Not specified | 95% | Not specified |

| LGC Standards | This compound | 52146-35-7 | >95% (HPLC) | Not specified |

| Biosynth | This compound dihydrochloride | 107049-57-0 | 99% (pharmacopoeia grade) | Not specified |

Synthetic Routes: A Tale of Two Methodologies

The synthesis of this compound is primarily achieved through two well-established chemical transformations: reductive amination and nucleophilic substitution. The choice of method often depends on the starting material availability, desired scale, and purification strategy.

Reductive Amination: A Direct and Efficient Approach

Reductive amination offers a streamlined one-pot synthesis from 3,4,5-trimethoxybenzaldehyde and piperazine. This method involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine.

A typical protocol, adapted from procedures for the synthesis of the related compound Trimetazidine, is as follows:

Experimental Protocol: Reductive Amination